REACTION_CXSMILES
|
[CH2:1]([NH2:7])[CH2:2][CH2:3][CH2:4][CH2:5][NH2:6].S(O)(O)(=O)=O.CS[C:15](=[NH:17])[NH2:16]>O>[CH3:1][C:2]1[CH:3]=[C:4]([CH3:5])[N:17]=[C:15]([NH:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][NH2:7])[N:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCN)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.CSC(N)=N
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was continued for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The volume was evaporated to about 10 ml under a stream of N2 on the steam bath
|
Type
|
ADDITION
|
Details
|
Ethanol (10 ml) and 10% NaHCO3 (10 ml) plus 10 ml of 2,4-pentanedione were added
|
Type
|
TEMPERATURE
|
Details
|
the solution refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After brief cooling the solution
|
Type
|
TEMPERATURE
|
Details
|
heated at 90° for 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
was then extracted thoroughly with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3
|
Type
|
CUSTOM
|
Details
|
The combined CHCl3 extracts were evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |